molecular formula C20H23N5O4S B2664906 Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872996-32-2

Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2664906
CAS No.: 872996-32-2
M. Wt: 429.5
InChI Key: SPVTUANMEFQOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyridazine Scaffold

The triazolopyridazine scaffold emerged in the mid-20th century as chemists explored fused heterocyclic systems for their electronic and steric properties. Early work focused on annulation strategies, such as cyclizing 1,2,4-triazole precursors with pyridazine derivatives, to generate bicyclic systems with enhanced stability and reactivity. The discovery of 1,2,4-triazolo[4,3-b]pyridazine’s unique electronic profile—characterized by electron-deficient aromatic rings and multiple hydrogen-bonding sites—sparked interest in its pharmacological applications. By the 1990s, synthetic methods evolved to include regioselective functionalization, enabling precise modifications at the 3-, 6-, and 7-positions of the core. These advancements laid the groundwork for modern drug discovery efforts, particularly in infectious diseases and oncology.

Significance of Triazolo[4,3-b]Pyridazine Core in Drug Discovery

The triazolopyridazine core’s significance stems from its dual role as a bioisostere for purine bases and a modular platform for structure-activity relationship (SAR) studies. Its nitrogen-rich structure facilitates interactions with biological targets such as kinases, GPCRs, and microbial enzymes. For instance, triazolopyridazine derivatives like SLU-2633 demonstrate potent anti-Cryptosporidium activity (EC~50~ = 0.17 μM), attributed to hydrogen bonding between the core’s nitrogen atoms and parasitic targets. Additionally, the core’s planar geometry allows for π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity. Modifications at the 3- and 6-positions, such as thioether or amide substitutions, further optimize pharmacokinetic properties, including lipophilicity and metabolic stability.

Overview of Ethyl 2-((3-(2-(4-Methoxybenzamido)Ethyl)-Triazolo[4,3-b]Pyridazin-6-yl)Thio)Propanoate as a Research Focus

Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-triazolo[4,3-b]pyridazin-6-yl)thio)propanoate integrates three key functional groups:

  • Triazolopyridazine core : Serves as the central pharmacophore for target engagement.
  • Thioether linkage : Enhances metabolic stability and modulates electronic properties.
  • 4-Methoxybenzamido-ethyl side chain : Introduces hydrogen-bonding and hydrophobic interactions.

This compound’s design draws inspiration from analogs like N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide and methyl 2-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, which exhibit kinase inhibitory and antiproliferative activities. While its specific biological targets remain under investigation, preliminary studies suggest potential applications in cancer and infectious diseases due to structural parallels with established leads.

Table 1: Structural Features and Hypothesized Roles in Ethyl 2-((3-(2-(4-Methoxybenzamido)Ethyl)-Triazolo[4,3-b]Pyridazin-6-yl)Thio)Propanoate

Feature Role in Bioactivity Example Analog (Source)
Triazolopyridazine core Target binding via H-bonding/π-stacking SLU-2633 (EC~50~ = 0.17 μM)
Thioether linkage Metabolic stability enhancement Methyl 2-((3-(4-chlorophenyl)...)
4-Methoxybenzamido-ethyl group Hydrophobic/H-bond interactions EVT-2644896 (kinase inhibition)

Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-4-29-20(27)13(2)30-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-5-7-15(28-3)8-6-14/h5-10,13H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVTUANMEFQOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS Number: 872996-32-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O4SC_{20}H_{23}N_{5}O_{4}S, with a molecular weight of 429.5 g/mol. The compound features a complex structure that includes a triazole ring and a methoxybenzamide moiety, which are often associated with various biological activities.

PropertyValue
CAS Number872996-32-2
Molecular FormulaC20H23N5O4S
Molecular Weight429.5 g/mol

Synthesis

The synthesis of this compound involves multi-step chemical reactions typically starting from commercially available precursors. The detailed synthetic route is crucial for understanding its biological activity and potential modifications for enhanced efficacy.

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, derivatives of thiadiazole have shown promising cytotoxic effects against various cancer cell lines .

The proposed mechanism of action for this compound includes the inhibition of specific enzymes involved in tumor growth and proliferation. The triazole ring may contribute to the interaction with biological targets through hydrogen bonding and π-stacking interactions.

Case Studies

  • Study on Cytotoxicity : A study conducted by Chhajed et al. (2014) demonstrated the cytotoxic effects of triazole derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the activity .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of related compounds against various pathogens. The presence of the thioether functionality was noted to enhance antimicrobial activity .

Data Summary

Study ReferenceBiological ActivityFindings
Chhajed et al. (2014)Antitumor ActivitySignificant cytotoxicity against cancer cells
Research on Thioether CompoundsAntimicrobial ActivityEnhanced efficacy against pathogens

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target’s triazolo-pyridazine differs from pyridazine (I-6230) and isoxazole (I-6273), which may alter electronic properties and target selectivity.
  • Linkage Type: The thioether in the target compound could improve oxidative stability compared to the amino (-NH-) or ether (-O-) linkages in I-6230/I-6273 .

Pharmacological Activity Trends

  • Antimicrobial Activity : Triazolothiadiazoles () exhibit broad-spectrum antimicrobial activity due to planar aromatic systems enabling DNA intercalation or enzyme inhibition. The target compound’s triazolo-pyridazine core may mimic this mechanism but with distinct potency due to pyridazine’s electron-deficient nature .
  • Anti-inflammatory Potential: Isoxazole derivatives (e.g., I-6273) are known cyclooxygenase (COX) inhibitors. The target’s 4-methoxybenzamido group, resembling COX-inhibitor scaffolds, may confer similar activity .

Q & A

Q. What controls are essential when testing the compound’s effect on platelet aggregation or thrombosis models?

  • Methodological Answer :
  • Positive/Negative Controls : Include aspirin (COX-1 inhibitor) and vehicle (DMSO <0.1%). Monitor bleeding time in murine models to assess specificity .
  • Dose Escalation : Use 1–100 μM ranges to identify therapeutic windows without cytotoxicity (LD50_{50} > 200 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.